2-Propanone, 1,1,1-trichloro-3-diazo-

Description

Context within α-Diazoketone Chemistry

Alpha-diazoketones are a significant class of organic compounds characterized by a diazo group adjacent to a carbonyl group. This arrangement imparts a unique reactivity profile, making them valuable intermediates in various synthetic transformations. The diazo group, with its terminal nitrogen atom, is an excellent leaving group (as dinitrogen gas), which facilitates a number of important reactions.

The general structure of an α-diazoketone allows for resonance stabilization, which contributes to their relative stability compared to other diazo compounds. They are known to participate in several key reactions, including:

Wolff Rearrangement: Upon thermal or photochemical activation, or in the presence of a metal catalyst (like silver oxide), α-diazoketones can lose nitrogen gas to form a highly reactive ketene (B1206846) intermediate. This rearrangement is a cornerstone of the Arndt-Eistert synthesis, a method for the one-carbon homologation of carboxylic acids. organicreactions.orgadichemistry.comorganic-chemistry.orgwikipedia.orgnrochemistry.com

Carbene/Carbenoid Formation: The loss of nitrogen can also generate a carbene or carbenoid species, which can undergo a variety of insertion and cycloaddition reactions.

1,3-Dipolar Cycloadditions: The intact diazo group can act as a 1,3-dipole in cycloaddition reactions with various dipolarophiles.

Theoretically, 2-Propanone, 1,1,1-trichloro-3-diazo- would fall into this class of compounds and would be expected to exhibit similar reactivity.

Significance as a Trichloro-Substituted Diazo Compound in Organic Synthesis

The presence of a trichloromethyl group (CCl₃) adjacent to the carbonyl function in 2-Propanone, 1,1,1-trichloro-3-diazo- would be expected to significantly influence its reactivity. The strong electron-withdrawing nature of the three chlorine atoms would likely impact the electronic properties of the entire molecule. This could have several implications for its use in organic synthesis:

Enhanced Electrophilicity: The carbonyl carbon would be rendered more electrophilic, potentially influencing the rates and pathways of nucleophilic attack.

Modified Reactivity of the Diazo Group: The electron-withdrawing effect of the trichloromethyl group could affect the stability and reactivity of the adjacent diazo group. This might influence the conditions required for carbene formation or Wolff rearrangement.

Introduction of a Trichloromethyl Moiety: As a synthetic building block, this compound would offer a direct route for the introduction of a trichloromethyl ketone or a related structural motif into more complex molecules. Such motifs are of interest in medicinal chemistry and materials science due to the unique properties conferred by the CCl₃ group.

Despite this theoretical potential, the lack of documented synthesis or application of 2-Propanone, 1,1,1-trichloro-3-diazo- suggests that it may be unstable, difficult to synthesize, or that its potential has not yet been explored by the scientific community.

Hypothetical Synthesis and Properties

While no specific synthesis for 2-Propanone, 1,1,1-trichloro-3-diazo- is documented, general methods for preparing α-diazoketones provide a plausible route. The most common method is the Arndt-Eistert reaction , which involves the reaction of an acid chloride with diazomethane (B1218177). organicreactions.orgadichemistry.comorganic-chemistry.orgwikipedia.orgnrochemistry.com In this case, the starting material would be trichloroacetyl chloride.

Another potential route is a diazo-transfer reaction with the parent ketone, 1,1,1-trichloro-2-propanone. orgsyn.orgorganic-chemistry.orgnih.govorganic-chemistry.orgscispace.com This would involve reacting the ketone with a diazo-transfer agent, such as tosyl azide (B81097), in the presence of a base.

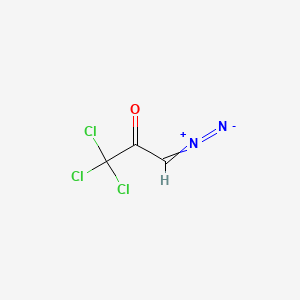

Structure

3D Structure

Properties

CAS No. |

20485-55-6 |

|---|---|

Molecular Formula |

C3HCl3N2O |

Molecular Weight |

187.41 g/mol |

IUPAC Name |

1,1,1-trichloro-3-diazopropan-2-one |

InChI |

InChI=1S/C3HCl3N2O/c4-3(5,6)2(9)1-8-7/h1H |

InChI Key |

ZDZWSRDKBMPXHR-UHFFFAOYSA-N |

Canonical SMILES |

C(=[N+]=[N-])C(=O)C(Cl)(Cl)Cl |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of 2 Propanone, 1,1,1 Trichloro 3 Diazo

Carbene and Metallocarbene Generation and Reactivity

The transformation of the diazo group is central to the reactivity of 2-propanone, 1,1,1-trichloro-3-diazo-. This process can be initiated thermally, photochemically, or through catalysis to generate carbene or metallocarbene intermediates.

The generation of a carbene from 2-propanone, 1,1,1-trichloro-3-diazo- is typically achieved through the application of heat or light. libretexts.orgrsc.org This process involves the decomposition of the diazo compound, leading to the extrusion of a stable dinitrogen molecule (N₂) and the formation of a highly reactive trichloroacetyl carbene. rsc.org

The reaction can be represented as: Cl₃C-CO-CHN₂ → Cl₃C-CO-CH: + N₂

This carbene is a neutral, divalent carbon species with two non-bonded electrons, making it highly electrophilic and reactive. rsc.org The presence of the adjacent electron-withdrawing trichloromethyl group is thought to stabilize the carbene intermediate, which can influence its subsequent reaction pathways, such as reducing the propensity for Wolff rearrangement compared to other reactions like bond insertion. researchgate.net

To temper the high and often unselective reactivity of the free carbene, transition metal catalysts are widely employed. The reaction of 2-propanone, 1,1,1-trichloro-3-diazo- with transition metals such as rhodium (Rh), copper (Cu), or palladium (Pd) generates a metal carbene complex, often referred to as a metallocarbene or carbenoid. libretexts.orgsnnu.edu.cnnih.gov

These metallocarbene intermediates are generally more stable and exhibit greater selectivity in their reactions compared to the free carbene. rsc.org The choice of metal and its ligand sphere can fine-tune the reactivity and selectivity of the carbene transfer reaction. Rhodium(II) catalysts, in particular, are highly effective for mediating transformations of diazo compounds with high levels of control and enantioselectivity. rsc.org Copper catalysts are also frequently used for carbene transfer reactions. nih.gov The general process involves the diazo compound reacting with a catalytic amount of the transition metal complex to form the metallocarbene, which then proceeds to react with a substrate in a controlled manner. snnu.edu.cnnih.gov

| Activation Method | Intermediate | Key Characteristics |

| Thermolysis/Photolysis | Free Carbene | Highly reactive, often unselective, can undergo various competing reactions. libretexts.orgwikipedia.org |

| Transition Metal Catalysis | Metallocarbene (Carbenoid) | More stable, increased selectivity, reactivity can be tuned by catalyst choice. snnu.edu.cnrsc.org |

Rearrangement Reactions

One of the most significant reactions of α-diazoketones is the Wolff rearrangement, which provides a pathway to ketene (B1206846) intermediates.

The Wolff rearrangement is a reaction in which an α-diazocarbonyl compound is converted into a ketene through the loss of dinitrogen, accompanied by a 1,2-rearrangement. wikipedia.org This transformation can be induced under both thermolytic (heating) and photolytic (UV irradiation) conditions. wikipedia.orgorganic-chemistry.org

Upon activation, 2-propanone, 1,1,1-trichloro-3-diazo- can lose N₂ to form a carbene. Subsequently, the trichloromethyl group migrates to the carbene carbon, resulting in the formation of 3,3,3-trichloropropen-1-one, a ketene. The mechanism has been a subject of study, with evidence suggesting that the nitrogen extrusion and the 1,2-shift can occur in a concerted manner or stepwise via the discrete carbene intermediate, depending on the reaction conditions. organic-chemistry.orgresearchgate.net

Photochemical Activation: Photoexcitation is a common method for initiating the Wolff rearrangement. It can proceed through both concerted and stepwise mechanisms involving singlet carbene intermediates. researchgate.netorganic-chemistry.org This method is often preferred as it can be carried out at lower temperatures, avoiding side reactions that may occur at the high temperatures required for thermolysis. organic-chemistry.org

Thermolytic Activation: Heating the diazoketone can also induce the rearrangement. However, thermal conditions often require relatively high temperatures, which can limit their synthetic utility, especially for sensitive substrates. wikipedia.org

The resulting ketene is a valuable synthetic intermediate that can be trapped by various nucleophiles (like water, alcohols, or amines) to form carboxylic acid derivatives or participate in [2+2] cycloaddition reactions. wikipedia.orgorganic-chemistry.org

| Activation Method | Description | Typical Conditions |

| Photochemical | Uses UV light to induce N₂ loss and rearrangement. Often proceeds at lower temperatures. organic-chemistry.org | UV irradiation (e.g., λ > 300 nm) in an appropriate solvent. researchgate.net |

| Thermolytic | Uses heat to drive the reaction. May require high temperatures. wikipedia.org | Heating in a solvent, with temperatures ranging from room temperature to over 180°C. wikipedia.orgorganic-chemistry.org |

Cycloaddition Reactions

The diazo group in 2-propanone, 1,1,1-trichloro-3-diazo- allows it to act as a 1,3-dipole, enabling it to participate in cycloaddition reactions.

1,3-Dipolar cycloadditions, often called Huisgen cycloadditions, are powerful reactions for synthesizing five-membered heterocyclic rings. wikipedia.orgorganic-chemistry.org In this reaction, the diazo compound acts as a 1,3-dipole that reacts with a "dipolarophile," a molecule containing a multiple bond like an alkene (C=C) or a carbonyl compound (C=O). organic-chemistry.orgijrpc.com

The reaction is a concerted, pericyclic process where the 4 π-electrons of the diazo compound and the 2 π-electrons of the dipolarophile combine to form a five-membered ring. organic-chemistry.org When 2-propanone, 1,1,1-trichloro-3-diazo- reacts with an alkene, it typically forms a pyrazoline derivative. The regioselectivity of the addition is influenced by both steric and electronic factors of the substituents on both the dipole and the dipolarophile. organic-chemistry.org Similarly, reaction with a carbonyl group can lead to the formation of oxadiazoline derivatives. These reactions are highly valuable in synthetic chemistry as they are stereospecific and provide direct access to complex heterocyclic structures. wikipedia.org

Formation of Nitrogen-Containing Heterocycles (e.g., Pyrazolines, Triazolines)

Diazo compounds are well-established precursors for the synthesis of nitrogen-containing heterocycles through [3+2] cycloaddition reactions. nih.govnih.gov In these reactions, the diazo compound acts as a three-atom component.

Triazolines: Analogous to pyrazoline synthesis, triazolines can be synthesized through the cycloaddition of diazo compounds with alkynes. rsc.orgrsc.org This reaction provides a direct route to the 1,2,3-triazoline (B1256620) ring system. The reaction of 2-Propanone, 1,1,1-trichloro-3-diazo- with an alkyne would be expected to yield a triazoline derivative, with the regioselectivity of the addition being influenced by the electronic and steric properties of the substituents on the alkyne.

A representative reaction for the formation of pyrazolines from a diazo compound and an alkene is shown in the table below.

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| Diazo Compound | Alkene | Pyrazoline | [3+2] Cycloaddition |

Intramolecular Cycloaddition Pathways

Intramolecular cycloadditions of diazo compounds offer an efficient method for the construction of fused and bridged ring systems. mdpi.comrsc.orgnih.gov In these reactions, the diazo compound and the dipolarophile (e.g., an alkene or alkyne) are present in the same molecule. The outcome of the reaction is highly dependent on the length and nature of the tether connecting the two reactive moieties. Intramolecular [3+2] cycloadditions of diazoalkenes can lead to the formation of bicyclic pyrazolines. The stereochemistry of the newly formed ring is often controlled by the geometry of the transition state. While specific examples involving 2-Propanone, 1,1,1-trichloro-3-diazo- are not documented in the reviewed literature, the general principles of intramolecular cycloadditions would apply.

Insertion Reactions

A hallmark of the reactivity of carbenes and metallocarbenes generated from diazo compounds is their ability to undergo insertion reactions into various single bonds. mdpi.com

Carbon-Hydrogen (C-H) Insertion Reactions

C-H insertion is a powerful tool for the formation of new carbon-carbon bonds. mdpi.com These reactions can be either intermolecular or intramolecular. Intramolecular C-H insertion reactions are particularly useful for the synthesis of cyclic compounds. mdpi.com The regioselectivity of C-H insertion is influenced by several factors, including the type of C-H bond (primary, secondary, or tertiary), electronic effects, and the catalyst used. For 2-Propanone, 1,1,1-trichloro-3-diazo-, the generation of the corresponding carbene could lead to intramolecular C-H insertion if a suitable C-H bond is available within the molecule, or intermolecularly with a suitable substrate. The electron-withdrawing nature of the trichloromethyl group may affect the electrophilicity of the carbene and thus its reactivity towards C-H bonds.

Insertion into Heteroatom-Hydrogen (N-H, O-H, S-H, Si-H) Bonds

Carbenes generated from diazo compounds can also insert into heteroatom-hydrogen bonds, providing a direct method for the formation of carbon-heteroatom bonds. mdpi.comresearchgate.net These reactions are typically catalyzed by transition metals such as rhodium, copper, or iridium. acs.orgacs.org

N-H Insertion: The insertion of carbenes into the N-H bond of amines and amides is a valuable method for the synthesis of α-amino esters and related compounds. mdpi.comacs.org

O-H Insertion: Insertion into the O-H bond of alcohols and carboxylic acids yields α-alkoxy and α-acyloxy esters, respectively. acs.org

S-H Insertion: Reactions with thiols provide a route to α-thioesters. acs.org

Si-H Insertion: Insertion into Si-H bonds of silanes is an efficient method for the formation of carbon-silicon bonds. acs.org

The general mechanism for these insertion reactions is thought to involve the formation of a metal carbene intermediate, which then reacts with the heteroatom-hydrogen bond. acs.org Two possible pathways are a concerted insertion or a stepwise process involving the formation of an ylide intermediate followed by a proton transfer. acs.org The table below summarizes the types of products obtained from these insertion reactions.

| Bond Type | Reactant | Product |

| N-H | Amine/Amide | α-Amino derivative |

| O-H | Alcohol/Carboxylic Acid | α-Alkoxy/Acyloxy derivative |

| S-H | Thiol | α-Thio derivative |

| Si-H | Silane | α-Silyl derivative |

Cross-Coupling and Annulation Reactions

Metal-Catalyzed C-C Cross-Coupling

Diazo compounds have emerged as versatile coupling partners in transition metal-catalyzed cross-coupling reactions for the formation of carbon-carbon bonds. nih.govacs.orgmdpi.com These reactions often involve the formation of a metal carbene intermediate, which can then participate in various coupling processes. acs.org Palladium, copper, nickel, and cobalt complexes have been shown to catalyze these transformations. nih.govrsc.org

The coupling partners for diazo compounds in these reactions can be varied and include organic halides, arylboronic acids, and terminal alkynes. nih.govacs.org For example, the palladium-catalyzed cross-coupling of diazo compounds with organic halides typically proceeds through the oxidative addition of the halide to a Pd(0) species, followed by the formation of a palladium carbene intermediate. Migratory insertion of the carbene into the palladium-carbon bond, followed by β-hydride elimination, leads to the formation of a new C=C double bond. acs.org

While specific examples of 2-Propanone, 1,1,1-trichloro-3-diazo- participating in metal-catalyzed C-C cross-coupling reactions are not prevalent in the literature surveyed, its behavior would be anticipated to align with that of other α-diazoketones. The electron-withdrawing trichloromethyl group may influence the reactivity of the diazo compound and the stability of the intermediate metal carbene.

The following table provides a generalized overview of metal-catalyzed cross-coupling reactions involving diazo compounds.

| Catalyst | Coupling Partner | Product Type |

| Palladium | Organic Halide | Alkene |

| Palladium | Arylboronic Acid | Stilbene derivative |

| Palladium | Terminal Alkyne | Conjugated enyne |

| Copper | Diazo Compound | Olefin (homo- or cross-coupling) |

Cascade Annulation Processes via Metal Carbenoid Intermediates

The reaction of 2-propanone, 1,1,1-trichloro-3-diazo- with transition metal catalysts is a key method for the generation of highly reactive metal carbene intermediates. rsc.org These intermediates are not typically isolated but are utilized in situ to undergo a variety of synthetic transformations. The presence of the trichloromethyl group significantly influences the electronic properties and reactivity of the resulting carbene.

Transition metals such as rhodium(II), copper(II), and palladium(II) are commonly employed to facilitate the decomposition of α-diazo ketones with the expulsion of dinitrogen gas, leading to the formation of a metal-carbenoid species. For 2-propanone, 1,1,1-trichloro-3-diazo-, this initial step is crucial for its entry into cascade annulation sequences.

Once formed, the trichloromethyl-substituted metal carbene can participate in a range of intramolecular and intermolecular reactions. Cascade annulations are multi-step processes where several rings are formed in a single synthetic operation. While specific examples involving 2-propanone, 1,1,1-trichloro-3-diazo- are not extensively documented in readily available literature, plausible pathways can be extrapolated from the known reactivity of similar diazo compounds.

A hypothetical cascade annulation could be initiated by the reaction of the metal carbene with a tethered π-system, such as an alkene or alkyne. This could proceed via an initial cyclopropanation or cyclopropenation, followed by a series of rearrangements or further cycloadditions to build complex polycyclic structures. The electron-withdrawing nature of the trichloromethyl group would likely enhance the electrophilicity of the carbene carbon, favoring reactions with electron-rich trapping agents.

Table 1: Plausible Cascade Reactions of the Metal Carbenoid Intermediate

| Reaction Type | Reactant Partner | Potential Intermediate(s) | Potential Product Class |

| Intramolecular [3+2] Cycloaddition | Tethered alkene/alkyne | Ylide, zwitterion | Fused or bridged bicyclic systems |

| Intermolecular Annulation | Diene | Cyclopropane (B1198618), vinylcyclopropane | Six- or seven-membered rings |

| Tandem C-H Insertion/Cyclization | Alkane chain with a nucleophile | Metallacycle | Fused heterocyclic systems |

Transformations Involving the Trichloromethyl Moiety

Reductive dechlorination of the trichloromethyl group can be achieved using various reducing agents. These reactions are significant as they can lead to the formation of less halogenated ketones, which may have different biological activities or serve as precursors for other synthetic targets. The reduction of α-halo ketones can proceed through the formation of enolates. wikipedia.org

Commonly used methods for reductive dehalogenation include the use of metal-based reagents (e.g., zinc dust in acetic acid), radical-based reductions (e.g., using tributyltin hydride), or catalytic hydrogenation. The specific conditions required would depend on the desired extent of dechlorination (i.e., removal of one, two, or all three chlorine atoms).

Halogen exchange reactions, where one or more chlorine atoms are replaced by other halogens (e.g., fluorine or bromine), are also conceivable. Such transformations would likely require specific reagents, such as metal fluorides or bromides, and carefully controlled reaction conditions to avoid competing side reactions.

Under acidic conditions, α-diazo ketones are known to be unstable and can undergo decomposition with the loss of nitrogen gas. wikipedia.org In the presence of a nucleophilic acid, such as hydrochloric acid (HCl), the diazo group can be displaced to form an α-halo ketone. google.com

For 2-propanone, 1,1,1-trichloro-3-diazo-, treatment with HCl is expected to yield 1,1,1,3-tetrachloro-2-propanone. The mechanism likely involves the protonation of the diazo carbon, followed by nucleophilic attack of the chloride ion and subsequent elimination of the dinitrogen molecule.

This reaction is a direct method for the synthesis of α-halo ketones from their corresponding diazo precursors. The high reactivity of the diazo group under acidic conditions makes this a facile transformation. The product, 1,1,1,3-tetrachloro-2-propanone, is a highly functionalized molecule that could be a valuable intermediate in organic synthesis.

Table 2: Acid-Catalyzed Decomposition of 2-Propanone, 1,1,1-trichloro-3-diazo-

| Reactant | Acidic Reagent | Product | Byproduct |

| 2-Propanone, 1,1,1-trichloro-3-diazo- | Hydrochloric Acid (HCl) | 1,1,1,3-Tetrachloro-2-propanone | N₂ |

Reactions with Lewis Acids (e.g., Boron Trifluoride Etherate)

Lewis acids are known to mediate a variety of transformations of α-diazo ketones. researchgate.net Boron trifluoride etherate (BF₃·OEt₂) is a commonly used Lewis acid that can activate the diazo compound towards nucleophilic attack or rearrangement. nih.gov

The interaction of 2-propanone, 1,1,1-trichloro-3-diazo- with BF₃·OEt₂ likely begins with the coordination of the Lewis acid to the carbonyl oxygen or the diazo nitrogen. This activation can facilitate several reaction pathways.

One possible outcome is a Lewis acid-catalyzed Wolff rearrangement. wikipedia.orglibretexts.org This rearrangement involves the migration of the trichloromethyl group with the concomitant loss of dinitrogen to form a ketene intermediate. This ketene can then be trapped by various nucleophiles present in the reaction mixture (e.g., water, alcohols) to afford carboxylic acid derivatives.

Alternatively, in the presence of a suitable substrate, the Lewis acid-activated diazo compound can participate in homologation reactions with other ketones or aldehydes. acs.org Furthermore, Lewis acids can promote intramolecular reactions, such as C-H insertion or cyclization, if the molecule contains appropriate functionalities. researchgate.netnih.gov The specific outcome of the reaction with boron trifluoride etherate would be highly dependent on the reaction conditions and the presence of other reagents.

Table 3: Potential Reactions of 2-Propanone, 1,1,1-trichloro-3-diazo- with Boron Trifluoride Etherate

| Reaction Pathway | Key Intermediate | Potential Product Type |

| Wolff Rearrangement | Ketene | Carboxylic acid derivative (if trapped) |

| Ketone Homologation | Zwitterionic adduct | Ring-expanded ketone or β-trichloromethyl ketone |

| Intramolecular C-H Insertion | Lewis acid-carbene complex | Cyclic ketone |

Applications of 2 Propanone, 1,1,1 Trichloro 3 Diazo in Complex Organic Synthesis

Construction of Complex Carbocyclic Frameworks (e.g., Cyclopropanes)

The synthesis of cyclopropane (B1198618) rings, a common structural motif in natural products and pharmaceuticals, is a hallmark application of diazo compounds. The primary mechanism involves the transition metal-catalyzed decomposition of the diazo compound to generate a highly reactive metal carbene intermediate. mdpi.comwikipedia.orgthieme-connect.de This intermediate then undergoes a cycloaddition reaction with an alkene to form the cyclopropane ring. mdpi.com

In the case of 2-Propanone, 1,1,1-trichloro-3-diazo-, its reaction in the presence of a metal catalyst, such as rhodium(II) or copper(II) complexes, would yield a trichloroacetyl-substituted carbene. This electrophilic carbene can then add across a carbon-carbon double bond to furnish a cyclopropane ring bearing a trichloroacetyl substituent. The presence of the strong electron-withdrawing trichloroacetyl group modulates the stability and reactivity of the carbene intermediate, influencing the efficiency and selectivity of the cyclopropanation reaction. While general methods for the cyclopropanation of alkenes with diazo compounds are well-established, specific studies detailing the use of 2-Propanone, 1,1,1-trichloro-3-diazo- are not extensively documented in the reviewed literature.

Synthesis of Diverse Heterocyclic Compounds

Diazo compounds are fundamental building blocks for a wide array of heterocyclic structures, primarily through 1,3-dipolar cycloaddition reactions. wikipedia.orgthieme-connect.denih.gov In these reactions, the diazo compound acts as a 1,3-dipole, reacting with a dipolarophile (such as an alkene or alkyne) to form a five-membered ring. wikipedia.org

The reactivity of 2-Propanone, 1,1,1-trichloro-3-diazo- in such cycloadditions is significantly influenced by its electronic structure. The trichloroacetyl group withdraws electron density, rendering the diazo compound electron-poor. nih.gov This characteristic favors inverse-electron-demand 1,3-dipolar cycloadditions, where the diazo compound reacts more readily with electron-rich dipolarophiles. nih.gov This controlled reactivity allows for the synthesis of various trichloromethyl-substituted pyrazoles and other nitrogen-containing heterocycles, which are scaffolds of significant interest in medicinal chemistry. nih.govbibliomed.orgrsc.org

For instance, the reaction of 2-Propanone, 1,1,1-trichloro-3-diazo- with an electron-rich enamine would be expected to proceed via an inverse-electron-demand pathway to yield a highly functionalized pyrazoline. The synthesis of trichloromethyl-substituted pyrazoles has been successfully achieved using related trichloromethyl enones as starting materials, highlighting the synthetic value of the trichloromethyl motif in constructing heterocyclic systems. nih.govacs.orgresearchgate.net

Development of Stereoselective and Regioselective Transformations

The development of synthetic methods that control stereochemistry and regiochemistry is a central goal of organic chemistry. The application of 2-Propanone, 1,1,1-trichloro-3-diazo- in cycloaddition reactions offers potential for high levels of selectivity.

Regioselectivity: In 1,3-dipolar cycloadditions, the regiochemical outcome is primarily governed by the electronic and steric properties of both the dipole and the dipolarophile, a concept explained by frontier molecular orbital (FMO) theory. mdpi.com The significant electronic bias imparted by the trichloroacetyl group in 2-Propanone, 1,1,1-trichloro-3-diazo- is expected to exert strong control over the regioselectivity of its reactions, leading to the preferential formation of one constitutional isomer. Indeed, studies on the cycloaddition reactions of related trichloromethyl-substituted compounds have reported full regioselectivity. nih.govacs.org

Stereoselectivity: In metal-catalyzed cyclopropanation reactions, the stereochemical outcome is largely dictated by the chiral ligand coordinated to the metal catalyst. mdpi.com The use of a chiral catalyst can induce asymmetry in the transition state, leading to the formation of one enantiomer of the cyclopropane product in excess. The steric bulk of the trichloroacetyl group can also play a role in influencing the diastereoselectivity of the addition to the alkene.

Utility in Polymer Synthesis and Functionalization

While the high reactivity of diazo compounds can present challenges for polymerization, recent advances have demonstrated that α-diazo ketones can indeed be polymerized under specific catalytic conditions.

Research has shown that α-diazo ketones can undergo palladium-mediated chain-growth polymerization to produce novel poly(acylmethylene)s, which are polymers where every carbon in the main chain bears an acyl group. acs.org This process involves the catalytic decomposition of the diazo ketone and subsequent C-C bond formation.

This precedent suggests a potential application for 2-Propanone, 1,1,1-trichloro-3-diazo- as a monomer in a similar polymerization. A palladium catalyst could initiate the polymerization, leading to the formation of poly(trichloroacetylmethylene). The resulting polymer would feature a unique structure with a trichloroacetyl group on every backbone carbon, which could impart interesting material properties. The table below summarizes results for the polymerization of other diazo ketones, illustrating the feasibility of this approach. acs.org

| Monomer | Catalyst | Yield (%) | Mn (GPC) | Mw/Mn |

| (E)-1-Diazo-3-nonen-2-one | PdCl2 | 45.8 | 1300 | 1.63 |

| 1-Diazo-3,3-dimethyl-2-butanone | PdCl2 | 41.6 | 1200 | 1.58 |

| 2-Diazoacetophenone | PdCl2 | 31.5 | 420 | 1.43 |

| 1-Diazo-2-octanone | PdCl2 | 35.1 | 1100 | 1.55 |

Data sourced from a study on palladium-mediated polymerization of diazoketones. acs.org

Furthermore, on-surface polymerization of biphenyl (B1667301) bis(α-diazo ketone)s on copper and gold surfaces has been reported to yield polymeric structures, indicating another potential pathway for the chain-growth polymerization of diazo-functionalized monomers. acs.org

A review of the scientific literature did not yield specific examples of 2-Propanone, 1,1,1-trichloro-3-diazo- being employed as a monomer in step-growth polymerization reactions for the synthesis of polyethers, polyesters, or polyamines. The typical reactions involving the diazo group (carbene formation, cycloaddition) are not characteristic of the condensation or addition reactions that define step-growth polymerization.

Similarly, documented applications of 2-Propanone, 1,1,1-trichloro-3-diazo- for the specific purpose of polymer end-group functionalization or for post-polymerization modification were not found in the surveyed literature. While the reactivity of the diazo group could potentially be harnessed for such modifications, established and specific protocols using this compound have not been reported.

Computational and Theoretical Investigations of 2 Propanone, 1,1,1 Trichloro 3 Diazo

Molecular Electrostatic Potential (MEP) Analysis for Reactivity Preferences

There are no available Molecular Electrostatic Potential (MEP) analyses for 2-Propanone, 1,1,1-trichloro-3-diazo-. An MEP analysis would be instrumental in identifying the electron-rich and electron-deficient regions of the molecule. This, in turn, would allow for the prediction of its reactive sites and how it might interact with other molecules. The negative potential regions, typically associated with lone pairs of electrons on the oxygen and diazo nitrogen atoms, would indicate sites for electrophilic attack, while positive potential regions would suggest sites for nucleophilic attack.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Specific Natural Bond Orbital (NBO) analyses for 2-Propanone, 1,1,1-trichloro-3-diazo- are absent from the current body of scientific research. NBO analysis is a powerful tool for understanding intramolecular interactions, such as hyperconjugation and charge delocalization. For this molecule, an NBO study could quantify the stabilization energies arising from the interaction between the lone pairs of the carbonyl oxygen and the diazo group with the antibonding orbitals of adjacent sigma bonds, providing a deeper understanding of its electronic stability.

Modeling Excitation and De-excitation Dynamics for Photochemical Reactivity

No studies modeling the excitation and de-excitation dynamics to understand the photochemical reactivity of 2-Propanone, 1,1,1-trichloro-3-diazo- have been published. Given the presence of the diazo group, this compound is expected to be photochemically active, potentially undergoing Wolff rearrangement upon irradiation to form a ketene (B1206846). Theoretical modeling, such as time-dependent DFT (TD-DFT), could predict the electronic transitions, excited-state potential energy surfaces, and the pathways of photochemical reactions, offering critical insights into its behavior under UV light.

Concluding Remarks and Future Research Perspectives

Emerging Research Areas in Trichlorodiazoacetone Chemistry

The unique combination of a diazo group and a trichloromethyl ketone functionality in trichlorodiazoacetone opens the door to several emerging research areas. The diazo group is a versatile functional group in organic synthesis, known for its ability to form carbenes or participate in cycloaddition reactions. Future research could focus on harnessing this reactivity for the synthesis of novel complex molecules.

One promising area is the exploration of its use in [3+2] cycloaddition reactions . Diazo compounds are well-established 1,3-dipoles that can react with various dipolarophiles to construct five-membered heterocyclic rings, which are common scaffolds in pharmaceuticals and biologically active compounds. mdpi.comlibretexts.org Investigating the reactivity of trichlorodiazoacetone with a range of alkenes, alkynes, and nitriles could lead to the synthesis of novel triazoles, pyrazoles, and other heterocycles bearing a trichloromethyl group. The influence of the sterically demanding and highly electronegative trichloromethyl group on the regioselectivity and stereoselectivity of these cycloadditions would be a key area of study.

Another emerging field is its potential application in C-H functionalization reactions . Transition-metal catalyzed carbene insertion into C-H bonds is a powerful tool for creating new carbon-carbon bonds. merckmillipore.com Upon extrusion of nitrogen gas, typically promoted by a transition metal catalyst, trichlorodiazoacetone would generate a trichloroacetyl carbene. The reactivity and selectivity of this carbene in intramolecular and intermolecular C-H insertion reactions could provide efficient routes to complex chlorinated molecules that are otherwise difficult to synthesize.

Challenges and Opportunities in Developing Novel Synthetic Methodologies

A significant challenge in the development of synthetic methodologies utilizing trichlorodiazoacetone will be the management of its stability and reactivity. Diazo compounds can be energetic and potentially explosive, and the presence of the trichloromethyl group may further influence its stability. Developing safe and scalable protocols for its synthesis and handling will be a primary hurdle.

Furthermore, controlling the chemoselectivity of reactions involving trichlorodiazoacetone presents both a challenge and an opportunity. The molecule contains multiple reactive sites: the diazo group, the carbonyl group, and the trichloromethyl group. Developing reaction conditions that allow for the selective transformation of one functional group while leaving the others intact will be crucial for its utility as a synthetic building block. For instance, selectively engaging the diazo group in cycloadditions without triggering reactions at the ketone carbonyl would be a key methodological advancement.

Opportunities lie in the development of novel catalytic systems tailored for the unique electronic properties of trichlorodiazoacetone. The electron-withdrawing nature of the trichloromethyl group will significantly impact the reactivity of the adjacent diazo and carbonyl groups. Designing catalysts, potentially including novel transition metal complexes or organocatalysts, that can effectively control the reactivity of this substrate could unlock new synthetic pathways. mdpi.com Asymmetric catalysis, in particular, could provide access to enantioenriched chlorinated compounds, which are of significant interest in medicinal chemistry.

Unexplored Potential in Advanced Catalytic Transformations and Material Science Applications

The potential of trichlorodiazoacetone in advanced catalytic transformations remains largely unexplored. Beyond its use as a carbene precursor, the diazo functionality could be involved in other transition-metal-catalyzed cross-coupling reactions. Methodologies that allow for the coupling of the diazo carbon with various organic fragments could significantly expand its synthetic utility.

In the realm of material science, the high chlorine content of trichlorodiazoacetone could be leveraged for the synthesis of functional polymers and materials. For example, it could serve as a monomer or a precursor for monomers used in the synthesis of chlorine-rich polymers with potential applications as flame retardants or materials with high refractive indices. The reactivity of the diazo group could be employed in polymerization reactions, or the molecule could be incorporated as a pendant group to modify the properties of existing polymers.

Furthermore, the trichloromethyl group is a known motif in certain pesticides and pharmaceuticals. The use of trichlorodiazoacetone as a building block could facilitate the synthesis of novel agrochemicals or drug candidates. Its ability to introduce the C(O)CCl3 moiety via cycloaddition or carbene insertion reactions could be a valuable strategy in the design and synthesis of new bioactive molecules. The exploration of its utility in the synthesis of fluorinated and chloro-substituted heterocycles, which are important in medicinal and materials chemistry, represents another significant area of untapped potential. nih.gov

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1,1,1-trichloro-3-diazo-2-propanone, and how can reaction parameters (e.g., temperature, solvent) be optimized?

- Methodology :

- Diazo Group Introduction : Use diazotization of a precursor amine under controlled acidic conditions (e.g., NaNO₂/HCl at 0–5°C). Ensure inert atmospheres (N₂/Ar) to avoid decomposition .

- Chlorination : Electrophilic chlorination (e.g., Cl₂ or SOCl₂) of the acetone backbone, followed by purification via fractional distillation or column chromatography. Monitor reaction progress using TLC or GC-MS .

- Yield Optimization : Conduct factorial design experiments to assess the impact of stoichiometry, solvent polarity (e.g., dichloromethane vs. THF), and reaction time.

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

- Analytical Workflow :

- Mass Spectrometry (MS) : Look for molecular ion peaks at m/z corresponding to C₃Cl₃N₂O (exact mass: ~209.38). Fragmentation patterns should reflect cleavage of the diazo group (N₂ loss) and trichloromethyl groups .

- NMR Spectroscopy :

- ¹H NMR : Absence of protons on C-1 (trichloromethyl) and a singlet for the diazo group (C-3).

- ¹³C NMR : Signals near δ 90–100 ppm for the diazo carbon and δ 60–70 ppm for the carbonyl carbon. Compare with databases like NIST Chemistry WebBook .

- IR Spectroscopy : Strong carbonyl stretch (~1700 cm⁻¹) and diazo group absorbance (~2100 cm⁻¹) .

Q. How does the compound’s stability influence experimental design, particularly in solution-phase reactions?

- Key Considerations :

- Thermal Sensitivity : Avoid temperatures >40°C, as diazo groups may decompose exothermically. Use low-boiling solvents (e.g., ether) for easy removal .

- Light Sensitivity : Store solutions in amber vials under refrigeration. Monitor degradation via UV-Vis spectroscopy (λ ~300–400 nm for diazo compounds) .

Advanced Research Questions

Q. What computational approaches can predict the electronic properties and reactivity of 1,1,1-trichloro-3-diazo-2-propanone?

- Strategies :

- DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to model HOMO-LUMO gaps and electrostatic potential surfaces. Compare with experimental UV-Vis and cyclic voltammetry data .

- Reactivity Prediction : Simulate nucleophilic attack pathways (e.g., at the diazo or carbonyl group) using Gaussian or ORCA software. Validate with kinetic isotope effect studies .

Q. How can contradictions in reported thermodynamic data (e.g., enthalpy of formation) for halogenated diazo ketones be resolved?

- Resolution Framework :

- Literature Meta-Analysis : Apply the EPA’s search strategy (ProQuest databases, 1900–present) to aggregate data. Filter by measurement methods (e.g., calorimetry vs. computational) and purity thresholds .

- Experimental Validation : Re-measure key properties (e.g., vapor pressure, ΔHf) using standardized protocols from the CRC Handbook of Chemistry and Physics .

Q. What mechanistic insights explain the compound’s decomposition pathways under photolytic or thermal stress?

- Experimental Design :

- Kinetic Studies : Use Arrhenius plots to determine activation energies for decomposition in varying solvents (polar vs. nonpolar). Monitor intermediates via time-resolved IR or EPR spectroscopy .

- Byproduct Analysis : Identify hazardous byproducts (e.g., Cl₂, N₂O) using gas chromatography with thermal conductivity detection (GC-TCD) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.